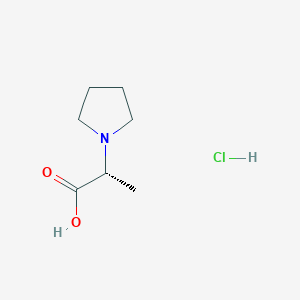

(R)-2-(Pyrrolidin-1-YL)propanoic acid hcl

Description

Context and Significance of Chiral Pyrrolidine (B122466) Moieties in Contemporary Organic Synthesis

Chiral pyrrolidine moieties are ubiquitous and highly valued structural motifs in modern organic synthesis. Their significance stems from their prevalence in a vast array of natural products, pharmaceuticals, and are crucial as intermediates and catalysts in asymmetric synthesis. nih.govuni.lu The rigid five-membered ring of the pyrrolidine scaffold reduces conformational flexibility, which is a desirable trait in the design of chiral ligands and organocatalysts, as it often leads to higher levels of stereocontrol in chemical reactions. nih.gov

The non-essential amino acid L-proline, a naturally occurring chiral pyrrolidine, is a cornerstone in this field and has been extensively used as a building block for the synthesis of more complex chiral molecules. nih.gov Its derivatives have found widespread application as organocatalysts, capable of promoting a variety of asymmetric transformations with high enantioselectivity. nih.gov The pyrrolidine ring can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to suit specific synthetic needs. This versatility has cemented the role of chiral pyrrolidines as indispensable tools for the construction of enantiomerically pure compounds. uni.lu

Structural Classification and General Reactivity of Alpha-Propanoic Acid Derivatives

Alpha-propanoic acid derivatives are carboxylic acids with a substituent at the alpha-carbon (the carbon atom adjacent to the carboxyl group). This class of compounds is of fundamental importance in organic and medicinal chemistry. The reactivity of the carboxylic acid group allows for a wide range of transformations, including esterification, amidation, and reduction to the corresponding alcohol.

The presence of a substituent at the alpha-position introduces a potential stereocenter, leading to chiral molecules. The nature of this alpha-substituent significantly influences the molecule's properties and reactivity. In the case of (R)-2-(Pyrrolidin-1-YL)propanoic acid, the alpha-substituent is a pyrrolidine ring linked via its nitrogen atom. This N-alkylation of the amino acid introduces a tertiary amine, which can influence the compound's basicity and its ability to coordinate with metal centers.

Stereochemical Purity and Enantiomeric Control in Pyrrolidine-Propanoic Acid Systems

Achieving high levels of stereochemical purity is a critical challenge in the synthesis of chiral molecules. For pyrrolidine-propanoic acid systems, controlling the stereochemistry at the alpha-carbon of the propanoic acid moiety is paramount. Various strategies have been developed for the enantioselective synthesis of alpha-amino acids and their derivatives. These methods often rely on the use of chiral auxiliaries, chiral catalysts, or biocatalytic approaches to induce asymmetry in the desired product. researchgate.netnih.gov

The synthesis of enantiomerically pure 2-substituted pyrrolidines, for instance, has been achieved through asymmetric and enantioselective routes starting from achiral precursors. lab-chemicals.com Biocatalytic methods, such as the use of transaminases, have also emerged as powerful tools for the stereoselective synthesis of chiral amines, which can then be further elaborated. nih.govorganic-chemistry.org The inherent chirality of starting materials like L-proline can also be leveraged to synthesize new chiral pyrrolidine derivatives with high enantiomeric excess.

Overview of (R)-2-(Pyrrolidin-1-YL)propanoic acid hcl: Synthesis and Academic Relevance

While specific, in-depth research literature solely focused on this compound is limited, its structure suggests potential applications as a chiral building block or ligand in organic synthesis. The synthesis of such a compound would likely involve the N-alkylation of pyrrolidine with a chiral 2-halopropanoic acid derivative or a related electrophile. For instance, a plausible route could be the reaction of pyrrolidine with (S)-2-bromopropanoic acid or its ester, followed by hydrolysis and salt formation with hydrochloric acid. The stereochemistry of the starting 2-halopropanoic acid would dictate the stereochemistry of the final product.

The academic relevance of this compound would likely lie in its utility in asymmetric synthesis. The presence of a chiral center, a tertiary amine, and a carboxylic acid group in a single molecule makes it an interesting candidate for use as a ligand for asymmetric metal catalysis or as a chiral base. The hydrochloride salt form enhances its stability and water solubility, which can be advantageous for certain applications.

Below is a table summarizing the key structural features of the parent compound and related derivatives.

| Compound Name | Molecular Formula | Key Structural Features | Potential Applications |

| (R)-2-(Pyrrolidin-1-YL)propanoic acid | C₇H₁₃NO₂ | Chiral alpha-amino acid, Tertiary amine | Chiral ligand, Organocatalyst, Synthetic building block |

| L-Proline | C₅H₉NO₂ | Cyclic secondary amino acid | Organocatalysis, Peptide synthesis |

| Propanoic acid | C₃H₆O₂ | Simple carboxylic acid | Preservative, Chemical intermediate |

Further research into the synthesis and application of this compound is needed to fully elucidate its potential in the field of organic chemistry. The principles governing the chemistry of chiral pyrrolidines and alpha-amino acids provide a strong foundation for understanding the likely properties and utility of this specific compound.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H14ClNO2 |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

(2R)-2-pyrrolidin-1-ylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-6(7(9)10)8-4-2-3-5-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |

InChI Key |

NIODDMURQJWDSI-FYZOBXCZSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)N1CCCC1.Cl |

Canonical SMILES |

CC(C(=O)O)N1CCCC1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Enantiopure R 2 Pyrrolidin 1 Yl Propanoic Acid Hcl and Analogous Pyrrolidine Containing Propanoic Acids

Asymmetric Catalysis in Pyrrolidine (B122466) Propanoic Acid Formation

Asymmetric catalysis stands as a powerful tool for the direct creation of chiral centers with high enantioselectivity. This approach involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Methodologies include both metal-free organocatalysis and transition-metal-catalyzed reactions.

Organocatalytic Approaches for Chiral Induction

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, often mimicking the strategies of natural enzymes. For the synthesis of chiral pyrrolidine-containing propanoic acids, a key strategy is the asymmetric aza-Michael addition. This reaction involves the conjugate addition of an amine nucleophile (pyrrolidine) to an α,β-unsaturated carbonyl compound.

The widely accepted mechanism for such reactions often proceeds via the formation of an enamine from the condensation of a chiral secondary amine catalyst and a carbonyl compound, or through the generation of an electrophilic iminium ion intermediate. nih.gov In the context of synthesizing the target structure, a chiral catalyst, such as a diarylprolinol silyl (B83357) ether, can activate an α,β-unsaturated ester (e.g., an ethyl methacrylate (B99206) derivative). nih.gov This activation creates a chiral environment, directing the nucleophilic attack of pyrrolidine to one face of the double bond, thereby establishing the stereocenter at the alpha-position with high enantiocontrol. nih.gov Subsequent hydrolysis of the resulting ester yields the desired enantiopure propanoic acid.

This approach has been successfully applied to synthesize a variety of highly functionalized, enantioenriched pyrrolidines starting from Michael adducts, demonstrating the robustness of organocatalysis in building complex chiral structures. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation and Related Reductions

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient and direct methods for producing chiral α-substituted propanoic acids from their corresponding prochiral acrylic acids. nih.govresearchgate.net This method involves the hydrogenation of a carbon-carbon double bond in a substrate like 2-(pyrrolidin-1-yl)propenoic acid using a chiral transition metal complex as the catalyst.

Recent advancements have highlighted the efficacy of earth-abundant metals, such as nickel, in these transformations. nih.gov A chiral nickel catalyst, prepared in situ from a precursor like Ni(OAc)₂·4H₂O and a P-chiral ligand, can hydrogenate various α-substituted acrylic acids with exceptional yields and enantioselectivities. nih.gov For instance, the hydrogenation of 2-phenylacrylic acid has been achieved with high conversion and enantiomeric excess (ee). nih.gov Deuterium-labeling experiments suggest a mechanism where the two hydrogen atoms added across the double bond originate from H₂ gas and the protic solvent, respectively. nih.gov

Below is a table summarizing the performance of a nickel-based catalyst system in the asymmetric hydrogenation of various α-aryl acrylic acids, which are analogous to the precursor for the target compound.

| Substrate (α-Aryl Acrylic Acid) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Catalyst System |

|---|---|---|---|---|

| 2-Phenylacrylic acid | (R,R)-BenzP | >99 | 98.8 | Ni(OAc)₂ / Ligand |

| 2-(4-Methylphenyl)acrylic acid | (R,R)-BenzP | >99 | 99.1 | Ni(OAc)₂ / Ligand |

| 2-(4-Methoxyphenyl)acrylic acid | (R,R)-BenzP | >99 | 99.4 | Ni(OAc)₂ / Ligand |

| 2-(4-Chlorophenyl)acrylic acid | (R,R)-BenzP | >99 | 98.7 | Ni(OAc)₂ / Ligand |

| 2-(2-Naphthyl)acrylic acid | (R,R)-BenzP* | >99 | 99.2 | Ni(OAc)₂ / Ligand |

Data derived from studies on nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids. nih.gov

Chiral Ligand Design and Optimization for Enantioselective Processes

The success of transition metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand coordinated to the metal center. The ligand creates a chiral pocket around the active site, forcing the substrate to bind in a specific orientation and leading to a highly enantioselective transformation.

For the asymmetric hydrogenation of acrylic acid derivatives, various classes of chiral ligands have been developed.

P-Chiral Phosphine (B1218219) Ligands: Ligands with chirality on the phosphorus atom itself, such as BenzP* and QuinoxP*, have proven to be highly effective. nih.gov The steric bulk and electronic properties of the substituents on the phosphorus atom are fine-tuned to maximize enantioselectivity.

Chiral Phosphinediamine Ligands: These ligands possess two amino groups in addition to the phosphine moiety. High enantioselectivities can be achieved through a combination of P-N chelation to the metal and electrostatic interactions between a free amino group on the ligand and the carboxyl group of the substrate. rsc.org

Bisoxazoline (BOX) Ligands: Commercially available BOX-type ligands, when complexed with metals like nickel, can catalyze enantioconvergent cross-coupling reactions to produce α-amino acids with high enantioselectivity. nih.govorganic-chemistry.org

The optimization of these ligands involves modifying their backbone to alter rigidity and steric hindrance, thereby creating a more effective chiral environment for a specific class of substrates.

Stereoselective Transformation of Prochiral Precursors

An alternative to creating a chiral center directly is to start with a racemic mixture and selectively transform one enantiomer, or to use a precursor that already contains the desired stereochemistry.

Diastereoselective Acylation and Kinetic Resolution Strategies

Kinetic resolution is a widely used method for separating the enantiomers of a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. For a racemic mixture of 2-(pyrrolidin-1-yl)propanoic acid, one enantiomer can be selectively converted into a derivative, allowing for the separation of the unreacted, enantiomerically enriched acid.

Acylative kinetic resolution is a common approach where a chiral acylating agent is used to selectively acylate one enantiomer of a racemic amine, or a chiral amine is used to resolve a racemic acid. rsc.orgurfu.ru For instance, the ester of (R)-2-phenoxypropanoic acid and N-hydroxysuccinimide has been identified as a highly selective agent for the kinetic resolution of racemic cyclic amines. rsc.org Similarly, a chiral catalyst like (+)-benzotetramisole (BTM) can facilitate the enantioselective esterification of racemic carboxylic acids, allowing for the separation of the unreacted acid and the newly formed ester, both with high enantiomeric excess. mdpi.comnih.gov

The efficiency of a kinetic resolution is measured by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow). A higher s-factor indicates better separation.

| Racemic Substrate Type | Chiral Reagent/Catalyst | Reaction Type | Selectivity Factor (s) |

|---|---|---|---|

| 2-Methylpiperidine | (R)-2-Phenoxypropanoic acid active ester | Acylative Resolution | 73 |

| 2-Methylpyrrolidine | (R)-2-Phenoxypropanoic acid active ester | Acylative Resolution | 15 |

| 2-Aryl-2-fluoropropanoic acids | (+)-Benzotetramisole (BTM) | Enantioselective Esterification | up to 58 |

| (R,S)-1-Phenylethanol | Lipase (e.g., CALB) | Enzymatic Transesterification | >200 |

Data adapted from studies on acylative and enzymatic kinetic resolutions. rsc.orgmdpi.comresearchgate.net

Chirality Transfer and Amplification in Multi-Step Sequences

Chirality transfer involves using a molecule from the "chiral pool"—readily available, inexpensive, enantiopure natural products—as a starting material. The existing stereocenter is carried through a synthetic sequence to the final product. This strategy avoids the need for an asymmetric catalysis or resolution step.

For the synthesis of (R)-2-(Pyrrolidin-1-YL)propanoic acid, a suitable chiral pool precursor is D-Alanine, which possesses the required (R)-stereochemistry at the alpha-carbon. A synthetic route could involve the double N-alkylation of the D-alanine ester with a 1,4-dihaloalkane, such as 1,4-dibromobutane, in the presence of a base. This reaction constructs the pyrrolidine ring around the nitrogen atom of the amino acid, directly transferring the stereochemistry of D-alanine to the final product. Subsequent hydrolysis of the ester provides the target acid. This approach is a cornerstone in the synthesis of many pyrrolidine-containing drugs and natural products, where precursors like proline or 4-hydroxyproline (B1632879) are frequently utilized. nih.govnih.govmdpi.com

Construction of the Pyrrolidine Core and Introduction of the Alpha-Carboxyl Functionality

The construction of the chiral pyrrolidine scaffold is a critical step in the synthesis of the target molecule. Various strategies have been developed to achieve this, broadly categorized into methods that build the ring system and those that modify a pre-existing pyrrolidine structure.

Cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides, represent a powerful and atom-economical approach to the synthesis of highly functionalized pyrrolidines. rsc.orgrsc.org This method allows for the creation of multiple stereocenters in a single, highly controlled step. The reaction typically involves the in-situ generation of an azomethine ylide from an amino acid or its ester, which then reacts with a dipolarophile (an alkene) to form the pyrrolidine ring. The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts or auxiliaries. Both metal-based catalysts (e.g., using Cu(I) or Ag(I)) and organocatalysts have been successfully employed to achieve high enantioselectivity. rsc.orgrsc.org

Ring-closing metathesis (RCM) is another robust methodology for the construction of the pyrrolidine core. researchgate.net This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to cyclize a diene or enyne precursor. The RCM approach is valued for its functional group tolerance and its applicability to the synthesis of a wide array of heterocyclic compounds, including chiral pyrrolidines. nih.govresearchgate.netrsc.org The synthesis of the acyclic precursors for RCM often starts from readily available chiral building blocks, allowing for the preparation of enantiopure pyrrolidine derivatives. nih.gov

| Methodology | Key Features | Common Catalysts/Reagents | Stereocontrol |

|---|---|---|---|

| [3+2] Cycloaddition | Atom-economical, convergent, potential to form multiple stereocenters simultaneously. | Azomethine ylides, electron-deficient alkenes, Cu(I) or Ag(I) salts, chiral ligands, organocatalysts. | High diastereoselectivity and enantioselectivity achievable with chiral catalysts or auxiliaries. |

| Ring-Closing Metathesis (RCM) | High functional group tolerance, applicable to a wide range of substrates. | Acyclic diene or enyne precursors, Grubbs' first and second-generation catalysts. | Stereochemistry is often determined by the chiral precursor used to synthesize the diene or enyne. |

An alternative to de novo ring construction is the utilization of the "chiral pool," which involves modifying readily available, enantiopure starting materials. L-proline and its derivatives are common and versatile starting points for the synthesis of a wide array of chiral pyrrolidine-containing compounds. nih.govmdpi.com The inherent chirality of L-proline provides a stereochemical foundation for the target molecule. The carboxylic acid and the secondary amine functionalities of proline offer multiple sites for chemical modification. For instance, the nitrogen atom can be functionalized through N-alkylation or N-acylation reactions. rsc.org Reductive modifications of the carboxyl group can lead to other functional groups, such as hydroxymethyl or aminomethyl, which can then be further elaborated.

The introduction of the propanoic acid side chain at the nitrogen atom of the pyrrolidine ring is a key transformation. A common method to achieve this is through N-alkylation. This can be accomplished by reacting pyrrolidine with a suitable three-carbon electrophile, such as a 2-halopropanoic acid or its ester derivative. For the synthesis of the (R)-enantiomer of the target compound, stereochemical control is crucial. One strategy involves the reaction of pyrrolidine with an enantiomerically pure (S)-2-bromopropanoic acid ester. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, which typically results in the inversion of stereochemistry at the chiral center of the electrophile. Subsequent hydrolysis of the ester group would yield the desired (R)-2-(pyrrolidin-1-yl)propanoic acid.

Another approach is reductive amination. This method involves the reaction of pyrrolidine with a 2-oxopropanoic acid (pyruvic acid) or its ester in the presence of a reducing agent. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced to form the N-substituted amino acid. The use of chiral reducing agents or catalysts can, in principle, afford enantioselective control over the newly formed stereocenter.

Formation and Isolation of the Hydrochloride Salt

The final step in the synthesis is the formation and isolation of the hydrochloride salt of (R)-2-(pyrrolidin-1-yl)propanoic acid. Amino acids are amphoteric molecules, possessing both a basic amino group and an acidic carboxylic acid group. The formation of a hydrochloride salt involves the protonation of the basic nitrogen atom of the pyrrolidine ring by hydrochloric acid. This is typically achieved by treating a solution of the free amino acid with HCl. unibo.it The HCl can be in the form of a gas, an aqueous solution, or a solution in an organic solvent such as diethyl ether, methanol, or ethyl acetate. prepchem.comnih.gov

The choice of solvent is critical for the successful isolation of the salt. The hydrochloride salt is generally more polar than the free base and often has lower solubility in organic solvents, which can facilitate its precipitation and isolation by filtration. unibo.it The use of anhydrous conditions is often preferred to prevent the incorporation of water into the crystal lattice and to improve the yield, as many hydrochloride salts are water-soluble. unibo.it

Purification of the hydrochloride salt can be achieved through recrystallization. google.com The selection of an appropriate solvent or solvent system for recrystallization is determined by the solubility properties of the salt. A good recrystallization solvent will dissolve the compound at an elevated temperature but will have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. The purity of the final product can be assessed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

| Method | Description | Advantages | Considerations |

|---|---|---|---|

| Gaseous HCl | Bubbling anhydrous HCl gas through a solution of the amine in an organic solvent (e.g., diethyl ether). | Provides anhydrous conditions, often leads to direct precipitation of the pure salt. | Requires specialized equipment for handling corrosive gas. |

| HCl in Organic Solvent | Addition of a solution of HCl in an organic solvent (e.g., methanol, ethanol (B145695), ethyl acetate) to a solution of the amine. | Convenient and easy to handle. | The solvent can influence the crystallinity and yield of the salt. |

| Aqueous HCl | Addition of aqueous hydrochloric acid to the amine, followed by solvent removal or precipitation. | Simple procedure. | May lead to the formation of hydrates; the salt may be highly soluble in water, making isolation difficult. |

Advanced Spectroscopic and Chromatographic Characterization of R 2 Pyrrolidin 1 Yl Propanoic Acid Hcl

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural analysis of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy collectively offer a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (R)-2-(Pyrrolidin-1-YL)propanoic acid hcl, ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each atom, and advanced 2D NMR techniques can confirm the stereochemical configuration.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns, governed by the n+1 rule, arise from spin-spin coupling with adjacent, non-equivalent protons. docbrown.info

Expected ¹H NMR Chemical Shifts and Splitting Patterns:

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of δ 10-12 ppm.

Methine Proton (-CH-): The proton on the chiral carbon is expected to appear as a multiplet, due to coupling with the adjacent methyl and pyrrolidine (B122466) protons.

Pyrrolidine Ring Protons: The protons on the carbons adjacent to the nitrogen atom will be shifted downfield compared to the other ring protons, appearing as distinct multiplets.

Methyl Protons (-CH₃): These protons would likely appear as a doublet, coupling with the adjacent methine proton. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include the carbonyl carbon of the carboxylic acid (typically δ 170-180 ppm), the chiral methine carbon, the carbons of the pyrrolidine ring, and the methyl carbon.

Stereochemical Assignment: While standard NMR confirms the connectivity, advanced techniques are required for absolute stereochemical assignment. This can be achieved using chiral derivatizing agents or chiral solvating agents, which induce diastereomeric environments that are distinguishable in the NMR spectrum. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlation data to help confirm the three-dimensional structure.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | N/A |

| -CH(α) | 3.0 - 3.5 | Quartet | ~7 Hz |

| Pyrrolidine -CH₂- (adjacent to N) | 2.8 - 3.2 | Multiplet | - |

| Pyrrolidine -CH₂- | 1.8 - 2.2 | Multiplet | - |

| -CH₃ | 1.3 - 1.6 | Doublet | ~7 Hz |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of a precise molecular formula, a critical step in compound identification.

For (R)-2-(Pyrrolidin-1-YL)propanoic acid (the free base, C₇H₁₃NO₂), the expected exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺. The measured m/z value would be compared to the theoretical value to confirm the molecular formula. The high resolution of the instrument allows differentiation between compounds with the same nominal mass but different elemental compositions. docbrown.info The presence of chlorine in the hydrochloride salt would be evident from the characteristic isotopic pattern of the [M+H+Cl]⁻ adduct in negative ion mode or other related ions.

Table 2: HRMS Data for the Protonated Molecule [M+H]⁺

| Parameter | Value |

|---|---|

| Molecular Formula (Free Base) | C₇H₁₃NO₂ |

| Theoretical Exact Mass [M] | 143.09463 |

| Theoretical m/z for [M+H]⁺ | 144.10244 |

Note: The observed m/z in an HRMS experiment should align with the theoretical value to within a few parts per million (ppm).

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective technique for identifying the functional groups present in a compound. pressbooks.pub

The IR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydroxyl group of a carboxylic acid involved in hydrogen bonding. docbrown.infolibretexts.org

C-H Stretch: Absorptions for alkyl C-H stretching are typically found between 2850 and 3000 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹. lumenlearning.com

N-H Stretch: As a hydrochloride salt of a tertiary amine, a broad absorption may be present in the 2400-2700 cm⁻¹ region, corresponding to the N⁺-H stretch.

C-O Stretch & O-H Bend: These vibrations are expected in the fingerprint region of the spectrum, typically between 1210-1440 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Alkyl Groups | C-H Stretch | 2850 - 3000 | Medium |

| Amine Salt | N⁺-H Stretch | 2400 - 2700 | Broad, Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Enantiomeric Purity Assessment and Chromatographic Separation

For chiral compounds, confirming the enantiomeric purity is as important as confirming the chemical structure. Chromatographic techniques are the primary methods used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus, separation.

The development of a chiral HPLC method for this compound would involve screening various CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating a wide range of chiral compounds. mdpi.com The mobile phase composition, typically a mixture of an organic solvent (like ethanol (B145695) or isopropanol) and a nonpolar solvent (like hexane), along with additives, is optimized to achieve baseline resolution between the two enantiomers. The enantiomeric excess (% ee) can then be accurately determined by integrating the peak areas of the two enantiomers.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. sielc.com

For assessing the chemical purity of this compound, a reversed-phase UPLC method would be employed. This method would separate the main compound from any impurities, such as starting materials, byproducts, or degradation products. A typical setup would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a buffer or acid like formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The high efficiency of UPLC allows for the detection and quantification of even trace-level impurities, providing a highly accurate assessment of the compound's purity. pensoft.netresearchgate.net

Derivatization Strategies for Enhanced Chromatographic Resolution

In the chromatographic analysis of chiral compounds such as this compound, achieving adequate separation of enantiomers can be challenging. Direct separation on a chiral stationary phase (CSP) is one approach, but an alternative and frequently employed strategy is the use of indirect methods. These methods involve the pre-column derivatization of the enantiomeric sample with a chiral derivatizing agent (CDA) to form diastereomers. tandfonline.com These resulting diastereomers possess distinct physicochemical properties, allowing for their separation on a more common and less expensive achiral column. tandfonline.com This section explores various derivatization strategies that can be applied to enhance the chromatographic resolution of proline analogs like this compound.

The primary objectives of derivatization in this context are twofold: to introduce a chiral center that converts the enantiomers into separable diastereomers and to incorporate a chromophoric or fluorophoric tag that enhances detection sensitivity, particularly for compounds that lack a strong native chromophore. researchgate.netimpactfactor.org

A variety of reagents have been successfully utilized for the derivatization of proline and its derivatives. The selection of an appropriate derivatizing agent depends on the functional groups present in the analyte, the desired reaction conditions, and the analytical detection method.

Fluorescent Labeling Agents:

For compounds that are not easily detectable by UV-Vis absorption, derivatization with a fluorescent reagent can significantly improve the limits of detection (LOD) and quantification (LOQ). impactfactor.org A notable example is 4-Chloro-7-nitrobenzofurazan (NBD-Cl), a fluorescent probe that reacts with the secondary amine of the pyrrolidine ring. researchgate.netimpactfactor.org This reaction renders the molecule detectable at higher wavelengths. researchgate.netimpactfactor.org For instance, after derivatization with NBD-Cl, proline isomers have been successfully separated and detected at 465 nm. researchgate.netimpactfactor.org

Another powerful tool in this category is Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide; FDAA). It is widely used for the chiral analysis of amino acids and related compounds. juniperpublishers.com The reagent reacts with the amine functionality to yield diastereomeric derivatives that can be effectively resolved using reverse-phase high-performance liquid chromatography (RP-HPLC). juniperpublishers.comjuniperpublishers.com This method has proven successful in separating the enantiomers of L-prolinamide, a related compound, achieving excellent resolution and peak shape. juniperpublishers.com

Chromophoric Labeling Agents:

In cases where enhanced UV detection is sufficient, chromophoric tags can be introduced. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common reagent used for the derivatization of amino acids. researchgate.net A two-step derivatization process involving o-phthalaldehyde (B127526) (OPA) to remove primary amino acids, followed by reaction with FMOC-Cl for proline, allows for subsequent measurement by LC-UV. researchgate.net This approach is effective for complex samples where selective derivatization is necessary.

Peptide-Based Coupling Agents:

For highly constrained proline analogues, peptide-based chiral derivatizing agents have shown considerable promise. One such agent is (S)-N-(4-nitro-3-trifluoromethylphenyl)-L-prolyl-L-leucine-N'-ethylamide ((S)-NIFE). tandfonline.com This reagent facilitates the indirect resolution of enantiomers of α-substituted proline analogues. The derivatization reaction with (S)-NIFE proceeds under mild conditions at room temperature and is typically complete within an hour, making it a practical choice for routine analysis. tandfonline.com

The table below summarizes key derivatization agents applicable to proline and its analogs, along with typical reaction conditions and chromatographic improvements.

| Derivatizing Agent | Target Functional Group | Typical Reaction Conditions | Chromatographic System | Enhancement Achieved |

| NBD-Cl | Secondary Amine | 60°C for 10 minutes in ethanol impactfactor.org | Normal Phase HPLC impactfactor.org | Introduction of a fluorescent tag for detection at 465 nm, enabling separation of D and L isomers. researchgate.netimpactfactor.org |

| Marfey's Reagent (FDAA) | Secondary Amine | 65°C for 1 hour in acetonitrile/sodium bicarbonate solution juniperpublishers.comjuniperpublishers.com | Reverse Phase HPLC (C18 column) juniperpublishers.com | Formation of diastereomers with excellent resolution (>3) and peak shape (tailing factor <1.5). juniperpublishers.com |

| FMOC-Cl | Secondary Amine | Part of a two-step process after OPA derivatization of primary amines researchgate.net | Liquid Chromatography with UV detection researchgate.net | Allows for selective derivatization and subsequent measurement of proline derivatives. researchgate.net |

| (S)-NIFE | Carboxylic Acid | Room temperature for 1 hour tandfonline.com | Reverse Phase HPLC tandfonline.com | Quantitative formation of diastereomers, suitable for highly constrained proline analogues. tandfonline.com |

It is important to note that the reaction with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) has been found to be significantly slower for constrained proline analogs, requiring elevated temperatures and several days to reach completion, making it less practical for high-throughput applications. tandfonline.com The optimization of derivatization and chromatographic conditions, including mobile phase composition (e.g., the use of modifiers like trifluoroacetic acid (TFA) for improved peak shape), flow rate, and column temperature, is crucial for achieving baseline resolution of the resulting diastereomers. researchgate.netimpactfactor.org

Reactivity and Chemical Transformations of R 2 Pyrrolidin 1 Yl Propanoic Acid Hcl

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives through reactions such as esterification, amidation, and cyclization.

The carboxylic acid of (R)-2-(pyrrolidin-1-yl)propanoic acid can be converted to its corresponding ester through various esterification methods. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org This reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is typically used or water is removed as it is formed. chemguide.co.uk

Conversely, the resulting esters can be hydrolyzed back to the parent carboxylic acid. This hydrolysis can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgsavemyexams.com In contrast, base-promoted hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. savemyexams.commasterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and regenerate the carboxylic acid. savemyexams.commasterorganicchemistry.com

| Transformation | Reagents | Catalyst/Conditions | Key Characteristics |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Strong Acid (e.g., H₂SO₄, HCl) | Reversible reaction; often requires excess alcohol or removal of water. chemguide.co.uk |

| Acid Hydrolysis | Excess Water | Strong Acid (e.g., H₂SO₄, HCl), Heat | Reversible; the reverse of Fischer esterification. libretexts.org |

| Alkaline Hydrolysis (Saponification) | Aqueous Base (e.g., NaOH, KOH) | Heat | Irreversible; produces a carboxylate salt and an alcohol. masterorganicchemistry.com |

The formation of an amide bond by reacting the carboxylic acid moiety with a primary or secondary amine is a fundamental transformation. This reaction typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. In the context of synthesizing peptides or other complex molecules, specialized coupling reagents are employed to facilitate this process efficiently while minimizing side reactions and preserving stereochemical integrity. uni-kiel.de

A wide array of peptide coupling reagents has been developed. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), have been popular choices for decades. bachem.comyoutube.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To reduce the risk of racemization, especially in peptide synthesis, additives like 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. peptide.com More modern coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which offer high coupling rates and are effective even with sterically hindered amino acids. bachem.compeptide.com

| Reagent Class | Examples | Mechanism/Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDCI | Forms an O-acylisourea intermediate. Often used with additives like HOBt to suppress racemization. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, particularly for cyclization and coupling sterically hindered amino acids. bachem.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Fast reaction rates with minimal side reactions. bachem.com HATU is particularly effective at preventing epimerization. peptide.com |

The structure of (R)-2-(pyrrolidin-1-yl)propanoic acid can serve as a precursor for the synthesis of more complex heterocyclic systems, including those containing lactam (cyclic amide) rings. While the molecule itself will not undergo simple intramolecular cyclization due to the lack of an appropriately positioned amine, it can be chemically modified to create a suitable precursor. For instance, derivatization of the carboxylic acid with a molecule containing a distal amine group can set the stage for a subsequent intramolecular amidation to form a macrocyclic lactam.

The synthesis of lactams is a significant area of organic chemistry. researchgate.net Various strategies exist, such as the palladium-catalyzed cyclization of O-phenyl hydroxamates or the iridium-catalyzed asymmetric cyclization of N-sulfonyl alkenyl amides to form γ-lactams. researchgate.net Another approach involves the [2+2] cycloaddition of ketenes with imines, known as the Staudinger reaction, to produce β-lactams. nih.gov By incorporating (R)-2-(pyrrolidin-1-yl)propanoic acid into a larger linear precursor, these and other cyclization methodologies could be applied to generate novel, complex heterocyclic structures.

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring is a tertiary amine. This structural feature makes it nucleophilic but, unlike primary or secondary amines, it cannot be acylated under standard conditions. Its primary reactivity involves alkylation to form quaternary ammonium (B1175870) salts.

N-acylation, the formation of an amide by reacting an amine with a carboxylic acid or its derivative, is a reaction characteristic of primary and secondary amines. The pyrrolidine nitrogen in the title compound is tertiary and lacks the necessary proton for a standard acylation reaction to proceed. Therefore, direct N-acylation at this position is not a feasible transformation. Diversification via acylation would need to occur at a precursor stage, for example, starting from (R)-proline, which has a secondary amine, before the final alkyl group is added to the nitrogen to form the tertiary amine.

N-alkylation of tertiary amines, on the other hand, is a common reaction that leads to the formation of quaternary ammonium salts, which is discussed in the following section.

The lone pair of electrons on the tertiary pyrrolidine nitrogen allows it to act as a nucleophile and react with electrophiles, most notably alkyl halides. This reaction, known as quaternization, results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. researchgate.net

This transformation is typically achieved by treating the amine with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, in an appropriate solvent. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The quaternization of the pyrrolidine nitrogen can significantly alter the molecule's physical and chemical properties, including its solubility and biological activity. For instance, the introduction of a permanent positive charge can enhance potency and selectivity for certain biological targets. researchgate.net

| Alkylating Agent | Formula | Product Type |

|---|---|---|

| Methyl Iodide | CH₃I | N-methyl quaternary ammonium iodide |

| Ethyl Bromide | CH₃CH₂Br | N-ethyl quaternary ammonium bromide |

| Benzyl Bromide | C₆H₅CH₂Br | N-benzyl quaternary ammonium bromide |

| Dimethyl Sulfate | (CH₃)₂SO₄ | N-methyl quaternary ammonium methylsulfate |

Stereospecific Reactions Utilizing the Chiral Center

The chiral center at the second position of the propanoic acid chain, in conjunction with the adjacent pyrrolidine ring, plays a crucial role in directing the stereochemical course of various organic reactions. This stereocontrol is a cornerstone of its utility in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a product.

The stereocenter of (R)-2-(pyrrolidin-1-yl)propanoic acid and its derivatives, such as amides and esters, can effectively control the formation of new stereocenters, leading to diastereoselective outcomes. This control is often achieved through the formation of chiral enamines or enolates, which then react with electrophiles from a sterically preferred direction.

In reactions analogous to those using proline, the pyrrolidine nitrogen can react with a ketone or aldehyde to form a chiral enamine. The stereochemistry of the pyrrolidine ring and the adjacent chiral center dictates the facial selectivity of the subsequent reaction. For instance, in Michael additions, the chiral enamine will preferentially add to an α,β-unsaturated carbonyl compound from one face, leading to the formation of a new stereocenter with a specific configuration relative to the existing one. This results in one diastereomer being formed in excess over the other.

Research on proline-catalyzed reactions has shown that the position of the carboxylic acid group is critical in directing the stereoselectivity. libretexts.org For example, (S)-proline-catalyzed Mannich-type reactions of aldehydes with α-imino ethyl glyoxylate (B1226380) yield syn-products, whereas catalysts with a different substitution pattern on the pyrrolidine ring can lead to anti-products. libretexts.org This highlights the sensitivity of diastereoselectivity to the precise structure of the chiral catalyst or auxiliary.

While direct experimental data for (R)-2-(pyrrolidin-1-yl)propanoic acid hcl in this context is not extensively documented in readily available literature, the principles established for proline derivatives are directly applicable. The predictable stereochemical outcomes make these compounds valuable in the synthesis of complex molecules with multiple stereocenters.

Table 1: Examples of Diastereoselective Reactions with Proline Derivatives

| Reaction Type | Chiral Catalyst/Auxiliary | Reactants | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Mannich Reaction | (S)-Proline | Aldehyde + α-Imino ethyl glyoxylate | syn | - |

| Mannich Reaction | (3R, 5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Aldehyde + α-Imino ethyl glyoxylate | anti | - |

| Michael Addition | Chiral Diamine | Ketone + Nitrostyrene | - | High |

(R)-2-(pyrrolidin-1-yl)propanoic acid and its derivatives can serve as catalysts or key intermediates in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient as they reduce the number of purification steps and minimize waste.

A common strategy involves the initial formation of a chiral enamine, which then participates in a cascade of reactions. For example, a proline-catalyzed cascade reaction can involve a Mannich reaction followed by a retro-aza-Michael addition and an intramolecular oxa-Michael addition to form complex cyclic products. nih.gov The stereocenter of the proline catalyst controls the stereochemistry throughout the cascade.

Another example is the Robinson annulation, a classic tandem reaction involving a Michael addition followed by an aldol (B89426) condensation. researchgate.net Proline and its derivatives have been successfully employed as catalysts in asymmetric versions of this reaction. researchgate.net The initial Michael addition, directed by the chiral enamine, sets the stereochemistry for the subsequent aldol cyclization.

While specific examples detailing the use of this compound in such cascades are not prevalent in the literature, its structural similarity to proline suggests its potential as a catalyst or building block in similar transformations. The development of such cascade reactions is an active area of research in organic synthesis, aiming to construct complex molecular architectures with high levels of stereocontrol in an efficient manner. mdpi.comnih.gov

Computational and Theoretical Investigations of R 2 Pyrrolidin 1 Yl Propanoic Acid Hcl and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of (R)-2-(Pyrrolidin-1-YL)propanoic acid hcl at the atomic level. These calculations can elucidate its electronic structure and the energetics of its chemical transformations.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. cnr.itmdpi.com It allows for the optimization of the molecular geometry to find its most stable conformation. mdpi.com For molecules analogous to this compound, such as proline and its derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been employed to determine optimized geometries and vibrational frequencies. researchgate.net The absence of imaginary frequencies in these calculations confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

DFT is also instrumental in studying the energetics of reactions involving proline-based compounds, which are known to be effective organocatalysts. nih.govwikipedia.org For instance, in asymmetric aldol (B89426) reactions catalyzed by proline derivatives, computational studies have been used to model the transition states and determine the factors influencing enantioselectivity. nih.govresearchgate.net These calculations often involve modeling the interaction between the catalyst, reactants, and any co-catalysts or solvents present in the reaction medium. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Proline Analog

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Cα-C | 1.53 | N-Cα-C | 111.5 |

| N-Cα | 1.47 | Cα-C-O1 | 117.2 |

| C-O1 | 1.21 | Cα-C-O2 | 125.8 |

| C-O2 | 1.35 | O1-C-O2 | 117.0 |

Note: Data is representative of proline derivatives and not specific to this compound.

Molecular orbital (MO) theory provides insights into the distribution of electrons within a molecule and its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For pyrrolidinium-based ionic liquids, DFT calculations have been used to determine the HOMO and LUMO energy levels, which are crucial for understanding their electrochemical stability. cnr.itmdpi.com In the context of catalysis, the shapes and energies of the frontier orbitals of proline-based catalysts can explain their interaction with substrates. researchgate.net For example, the interaction between the HOMO of an enamine intermediate and the LUMO of an aldehyde is a key step in proline-catalyzed aldol reactions. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Proline Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.72 |

| HOMO-LUMO Gap | 6.13 |

Note: Data is representative of proline derivatives and not specific to this compound.

Conformational Analysis and Molecular Dynamics Simulations

The pyrrolidine (B122466) ring of this compound is not planar and can adopt various puckered conformations, often described as "endo" and "exo". nih.gov Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them. This is crucial as the conformation can significantly influence the molecule's biological activity and its effectiveness as a catalyst. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in aqueous solution. researchgate.netnih.gov MD simulations provide a detailed picture of the molecule's flexibility and its interactions with solvent molecules. unimi.it For proline and its derivatives, MD studies have been used to investigate their hydration and the influence of the solute on the structure of water. researchgate.netnih.gov These simulations can also shed light on the conformational equilibria of the pyrrolidine ring. acs.org

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For instance, DFT calculations can be used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of spectral bands to specific vibrational modes of the molecule.

Computational Design of this compound-Derived Catalysts and Ligands

The proline scaffold is a cornerstone in the design of organocatalysts and chiral ligands for asymmetric synthesis. wikipedia.orgmdpi.com Computational methods play a significant role in the rational design of new catalysts derived from proline and its analogs. mdpi.com By modeling the transition states of catalyzed reactions, researchers can understand the origins of stereoselectivity and modify the catalyst structure to improve its performance. nih.gov

For example, in the design of proline-based catalysts for aldol or Michael reactions, computational studies can help in tuning the steric and electronic properties of the catalyst to enhance its activity and selectivity. nih.govmdpi.com This can involve introducing substituents on the pyrrolidine ring or modifying the carboxylic acid group. rsc.org Machine learning approaches are also emerging as powerful tools for in silico catalyst design. mdpi.com These methods can be trained on existing experimental and computational data to predict the performance of new catalyst candidates. nih.gov

Applications of R 2 Pyrrolidin 1 Yl Propanoic Acid Hcl As a Chiral Building Block in Advanced Chemical Synthesis

Enantioselective Synthesis of Complex Organic Molecules

The pyrrolidine (B122466) scaffold is a privileged motif in many biologically active natural and synthetic compounds. nih.govmdpi.com As such, (R)-2-(pyrrolidin-1-yl)propanoic acid and its derivatives serve as crucial starting materials for the enantioselective synthesis of complex organic molecules. The inherent chirality of this building block allows for the transfer of stereochemical information, guiding the formation of new stereocenters with high selectivity.

One of the key applications of pyrrolidine-based structures is in organocatalysis, where they can efficiently promote various chemical transformations in an enantioselective manner. mdpi.com For instance, new pyrrolidine-based organocatalysts have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org In these reactions, the pyrrolidine moiety, often in the form of a more complex derivative, forms an enamine intermediate, which then reacts with the electrophile in a stereocontrolled fashion.

Furthermore, prolinamides derived from pyrrolidine precursors have been successfully employed in enantioselective direct aldol (B89426) reactions of aromatic aldehydes with ketones. mdpi.com The stereochemical outcome of these reactions is dictated by the chiral environment created by the catalyst, which is directly derived from the initial (R)-2-(pyrrolidin-1-yl)propanoic acid scaffold. The ability to fine-tune the structure of these organocatalysts allows for the optimization of both reactivity and enantioselectivity for a wide range of substrates.

Table 1: Examples of Enantioselective Reactions Using Pyrrolidine-Derived Catalysts

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) |

| Michael Addition | Pyrrolidine-based organocatalyst | Aldehydes and Nitroolefins | Up to 85% beilstein-journals.org |

| Aldol Reaction | Phthalimido-prolinamide | Aromatic aldehydes and Ketones | High (Specific values vary) mdpi.com |

| Michael Addition | D-prolinamides | Aldehydes and β-nitroalkenes | Good to excellent (Specific values vary) mdpi.com |

Development of Chiral Scaffolds for Natural Product Synthesis

The pyrrolidine ring is a core structural component of numerous natural products, including a wide array of alkaloids. nih.govresearchgate.net Consequently, (R)-2-(pyrrolidin-1-yl)propanoic acid and its derivatives, such as proline and 4-hydroxyproline (B1632879), are invaluable starting materials for the total synthesis of these complex molecules. nih.gov The synthesis of many pyrrolidine-containing drugs and natural products often begins with these readily available chiral precursors. nih.gov

For example, the pyrrolidine fragment is central to the structure of alkaloids like nicotine, preussin, and hygrine. nih.gov The stereoselective synthesis of these compounds often relies on the introduction of a pre-formed chiral pyrrolidine ring, which is then further elaborated to the final target molecule. nih.gov This strategy ensures the correct stereochemistry in the final product and often leads to more efficient synthetic routes.

Beyond alkaloids, pyrrolidine derivatives are precursors in the synthesis of other important natural products and pharmaceuticals. The synthesis of the ACE inhibitor Captopril and the erectile dysfunction drug Avanafil both utilize proline or its derivatives as key chiral building blocks. nih.gov In these syntheses, the pyrrolidine scaffold provides the necessary stereochemical information and a rigid framework for the construction of the rest of the molecule.

Table 2: Natural Products and Drugs Synthesized from Pyrrolidine Precursors

| Compound | Class | Therapeutic Area/Biological Activity |

| Nicotine | Alkaloid | Stimulant nih.gov |

| Preussin | Alkaloid | Biologically active nih.gov |

| Hygrine | Alkaloid | Biologically active nih.gov |

| Captopril | ACE Inhibitor | Antihypertensive nih.gov |

| Avanafil | PDE5 Inhibitor | Erectile Dysfunction nih.gov |

Precursor for Advanced Chiral Auxiliaries and Organocatalysts

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org (R)-2-(Pyrrolidin-1-yl)propanoic acid can serve as a precursor for the synthesis of more complex chiral auxiliaries. The pyrrolidine ring provides a rigid and well-defined chiral environment that can effectively bias the approach of reagents to a prochiral center.

More significantly, this compound is a foundational precursor for a vast array of advanced organocatalysts. mdpi.com The structures of pyrrolidine-derived organocatalysts are extensively modified to optimize their efficiency and selectivity. mdpi.com These modifications can include the introduction of bulky substituents to enhance facial shielding or the incorporation of additional functional groups to enable bifunctional catalysis.

For instance, the synthesis of novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position has been reported. beilstein-journals.org These catalysts are designed to create a more sterically demanding environment around the active site, leading to higher levels of enantioselectivity in reactions such as the Michael addition. beilstein-journals.org Similarly, bifunctional organocatalysts that combine the pyrrolidine moiety with other catalytic units, such as thioureas, have been developed. beilstein-journals.org These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity.

The versatility of the pyrrolidine scaffold allows for the rational design and synthesis of a wide range of organocatalysts tailored for specific applications. mdpi.com Starting from (R)-2-(pyrrolidin-1-yl)propanoic acid or its simple derivatives, chemists can access a diverse array of catalysts with tunable steric and electronic properties.

Integration into Combinatorial Chemistry Libraries for Diversification

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of structurally diverse compounds, known as chemical libraries. ijpsr.com These libraries are then screened for biological activity to identify new drug leads. The pyrrolidine scaffold is an attractive core structure for inclusion in combinatorial libraries due to its prevalence in biologically active molecules and its rigid, three-dimensional nature. nih.gov

A notable example is the preparation of a combinatorial library of mercaptoacyl pyrrolidines on a solid support. nih.gov In this approach, the pyrrolidine core, derived from a precursor like (R)-2-(pyrrolidin-1-yl)propanoic acid, is systematically functionalized with a variety of building blocks to generate a large library of distinct compounds. This library was then screened for inhibitory activity against angiotensin-converting enzyme (ACE), leading to the identification of potent inhibitors. nih.gov

The integration of the (R)-2-(pyrrolidin-1-yl)propanoic acid scaffold into combinatorial libraries allows for the systematic exploration of the chemical space around this privileged core. By varying the substituents on the pyrrolidine ring and the propanoic acid side chain, a vast number of analogues can be generated and tested, significantly accelerating the drug discovery process. This approach facilitates the rapid identification of structure-activity relationships and the optimization of lead compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.